BenchChemオンラインストアへようこそ!

Enofelast

5-Lipoxygenase inhibition LTB4 biosynthesis Asthma research

Enofelast (BI-L-239) offers 22x greater potency than Zileuton in inhibiting LTB4 synthesis, ensuring reproducible results in leukotriene pathway research. Its distinct IC50 profile (2.48 μM enzyme, 0.88 μM tissue) makes it the superior, specific tool for dissecting 5-LO-dependent inflammation, unlike generic alternatives. Purchase with confidence to eliminate experimental variables and validate your findings.

Molecular Formula C16H15FO
Molecular Weight 242.29 g/mol
CAS No. 127035-60-3
Cat. No. B1671339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnofelast
CAS127035-60-3
Synonyms2,6-dimethyl-4-(2-(4-fluorophenyl)ethenyl)phenol
BI-L 239
BI-L-239
enofelast
Molecular FormulaC16H15FO
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F
InChIInChI=1S/C16H15FO/c1-11-9-14(10-12(2)16(11)18)4-3-13-5-7-15(17)8-6-13/h3-10,18H,1-2H3/b4-3+
InChIKeyHJGJDFXTHQBVNV-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enofelast (CAS 127035-60-3) Procurement Guide: Potent and Selective 5-Lipoxygenase Inhibitor for Asthma and Inflammation Research


Enofelast (BI-L-239) is a synthetic small-molecule inhibitor of 5-lipoxygenase (5-LO), the enzyme responsible for initiating the biosynthesis of leukotrienes [1]. Classified as an anti-asthmatic agent [2], it possesses the molecular formula C16H15FO and a molecular weight of approximately 242.29 g/mol [3]. Enofelast selectively inhibits calcium ionophore-induced leukotriene B4 (LTB4) generation with an IC50 of 2.48 μM [4]. The compound is supplied for experimental use and has been characterized in both in vitro enzyme assays and in vivo models of airway inflammation and bronchoconstriction [5].

The Scientific Imperative for Sourcing Authentic Enofelast (BI-L-239) for 5-LO Research


Substituting Enofelast with another 5-lipoxygenase inhibitor such as Zileuton (A-64077) or MK-886 is scientifically unjustifiable due to significant disparities in molecular potency and cellular efficacy. While all are classified as 5-LO inhibitors, quantitative comparisons reveal that Enofelast exhibits a 22-fold greater potency than Zileuton in inhibiting LTB4 synthesis in intact tissue models [1]. Furthermore, compounds like MK-886 operate via a distinct mechanism (5-LO activating protein antagonism) [2], which can lead to divergent outcomes in inflammatory cascade studies. Using a generic alternative without verifying the specific molecular profile of Enofelast risks introducing confounding variables related to potency thresholds and off-target activities, thereby compromising the reproducibility and validity of experimental results.

Quantitative Differentiation of Enofelast: Direct Evidence Against Closest Analogs


In Vitro Cellular Potency: Enofelast Exhibits 22-Fold Greater Inhibition of LTB4 Biosynthesis Compared to Zileuton (A-64077)

In a direct head-to-head comparison, Enofelast (BI-L-239) demonstrated markedly superior inhibition of leukotriene B4 (LTB4) synthesis compared to Zileuton (A-64077), the most clinically advanced 5-LO inhibitor. Enofelast inhibited LTB4 generation in chopped guinea pig lung tissue with an IC50 of 0.88 μM, while Zileuton required a 22-fold higher concentration (IC50 = 19.6 μM) to achieve the same effect [1]. This substantial potency differential underscores that Enofelast is not merely a functional analog but a distinctly more effective inhibitor of cellular 5-LO activity in this model system.

5-Lipoxygenase inhibition LTB4 biosynthesis Asthma research

Antigen-Induced Smooth Muscle Contraction: Enofelast Demonstrates Functional Efficacy Comparable to a 5-LO Antagonist in Tissue Bioassay

To evaluate functional inhibition of the 5-LO pathway, Enofelast was compared with MK-886, a 5-lipoxygenase-activating protein (FLAP) antagonist, in an ex vivo model of antigen-induced tracheal contraction. Enofelast (10 μM) inhibited contraction by approximately 61%, while MK-886 (10 μM) provided comparable inhibition of approximately 58% [1]. This quantitative functional data confirms that Enofelast's direct 5-LO inhibition translates to effective blockade of leukotriene-mediated smooth muscle response, a key pathophysiological event in asthma.

Tracheal contraction Functional antagonism Asthma model

Enzyme Inhibition Selectivity: Enofelast Demonstrates 5-LO Specificity, Critical for Target Deconvolution

Enofelast has been characterized as a selective inhibitor of 5-lipoxygenase [1]. While exact IC50 values for structurally related enzymes (e.g., 12-LOX, 15-LOX, cyclooxygenases) are not widely reported in primary literature, its classification implies a functional window where 5-LO is inhibited without significant crossover to other arachidonic acid metabolic pathways. This contrasts with broader-spectrum redox inhibitors or dual COX/LOX agents, which may confound results by simultaneously modulating prostaglandin synthesis [2].

Target specificity Enzyme selectivity Off-target profiling

Potency Against Human Cellular Targets: Enofelast Demonstrates Nanomolar Activity in Human Inflammatory Cells

Enofelast's translational relevance is supported by its high potency in human primary cells. In vitro studies demonstrate that Enofelast inhibits 5-lipoxygenase product generation from human lung mast cells, alveolar macrophages, and peripheral blood leukocytes with IC50 values ranging from 28 to 340 nmol/L [1]. This nanomolar activity in physiologically relevant human cells suggests that Enofelast possesses a favorable pharmacological profile for modeling human inflammatory disease states.

Human cell assays Translational pharmacology Leukotriene inhibition

Chemical Structure and Purity: Enofelast is a Defined Single Entity (E-Isomer) with High Purity (98%) Suitable for Reproducible Research

Enofelast is supplied as the defined (E)-isomer (trans-stilbene derivative) with a specified purity of 98% . Its chemical identity is unambiguously defined as 4-[(E)-2-(4-fluorophenyl)ethenyl]-2,6-dimethylphenol [1]. This is critical because the (Z)-isomer or impure batches may exhibit different biological activity or introduce confounding effects. For procurement, the confirmed stereochemistry and high purity ensure experimental consistency and reduce the risk of data variability associated with undefined or lower-grade analogs.

Chemical purity Isomer identity Research-grade compound

Application Scenarios for Enofelast (127035-60-3) in Research and Drug Discovery


Investigating the Role of 5-Lipoxygenase in Leukotriene-Driven Inflammation

Enofelast's selective inhibition of 5-LO (IC50 = 2.48 μM) and potent functional blockade of LTB4 synthesis (IC50 = 0.88 μM in tissue) make it an ideal tool for dissecting leukotriene-dependent inflammatory pathways. Researchers can use Enofelast to specifically ablate 5-LO activity and assess downstream effects on neutrophil recruitment, cytokine production, or lipid mediator profiles without confounding inhibition of cyclooxygenase or other lipoxygenase isoforms [1]. This is supported by its demonstrated selectivity and functional efficacy in cellular assays [2].

Modeling Airway Hyperresponsiveness and Asthma Pathophysiology

Based on its documented efficacy in attenuating antigen-induced bronchoconstriction and airway hyperresponsiveness in conscious animal models [1], Enofelast is particularly well-suited for preclinical asthma research. It serves as a reference compound to validate new targets in the 5-LO pathway or to benchmark novel anti-asthmatic candidates. Its superior potency over Zileuton in tissue-based assays (22-fold difference in IC50) supports its use in models where higher inhibitor efficacy is required to fully suppress the leukotriene cascade [2].

Benchmarking Novel 5-Lipoxygenase or FLAP Inhibitors in Drug Discovery

In medicinal chemistry and pharmacology programs developing next-generation leukotriene modulators, Enofelast serves as a critical benchmark control. Its well-defined IC50 values in both isolated enzyme assays (2.48 μM) and complex tissue models (0.88 μM), alongside direct comparative data against Zileuton (A-64077) and MK-886, provide a robust reference frame for evaluating the potency, efficacy, and selectivity of new chemical entities. The availability of head-to-head functional data (e.g., 61% inhibition of tracheal contraction) allows for direct, quantitative comparison of new leads [1].

Ex Vivo Human Tissue Studies of Allergic and Inflammatory Mechanisms

The high potency of Enofelast in human primary cells (IC50 28–340 nM) makes it a suitable candidate for ex vivo studies using human lung mast cells, alveolar macrophages, or peripheral blood leukocytes. Researchers can use Enofelast to pharmacologically validate the contribution of 5-LO products in human tissue explants or primary cell cultures challenged with allergens or inflammatory stimuli, providing translational data relevant to human disease [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enofelast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.